Propanedinitrile, 2-[[4-(1-methylethyl)phenyl]methylene]-
Overview
Description
Propanedinitrile, 2-[[4-(1-methylethyl)phenyl]methylene]- is an organic compound with a complex structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Propanedinitrile, 2-[[4-(1-methylethyl)phenyl]methylene]- typically involves the reaction of appropriate nitrile precursors under controlled conditions. The reaction conditions, such as temperature, pressure, and the presence of catalysts, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum efficiency. The use of advanced technologies and equipment ensures the consistent production of high-quality Propanedinitrile, 2-[[4-(1-methylethyl)phenyl]methylene]-.
Chemical Reactions Analysis
Types of Reactions: Propanedinitrile, 2-[[4-(1-methylethyl)phenyl]methylene]- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the specific reagents and conditions used.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as solvent choice, temperature, and pH, are carefully controlled to achieve the desired products.
Major Products Formed: The major products formed from the reactions of Propanedinitrile, 2-[[4-(1-methylethyl)phenyl]methylene]- depend on the specific reaction pathway. For example, oxidation reactions may yield different products compared to reduction or substitution reactions.
Scientific Research Applications
Propanedinitrile, 2-[[4-(1-methylethyl)phenyl]methylene]- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be studied for its potential therapeutic properties. In industry, it can be used in the production of various chemical products.
Mechanism of Action
The mechanism of action of Propanedinitrile, 2-[[4-(1-methylethyl)phenyl]methylene]- involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Propanedinitrile, 2-[[4-(1-methylethyl)phenyl]methylene]- include other nitrile-containing compounds with similar structural features.
Uniqueness: The uniqueness of Propanedinitrile, 2-[[4-(1-methylethyl)phenyl]methylene]- lies in its specific chemical structure, which imparts distinct properties and reactivity compared to other similar compounds.
Properties
IUPAC Name |
2-[(4-propan-2-ylphenyl)methylidene]propanedinitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2/c1-10(2)13-5-3-11(4-6-13)7-12(8-14)9-15/h3-7,10H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYJYUYXFBQWCCU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C(C#N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601209831 | |
Record name | 2-[[4-(1-Methylethyl)phenyl]methylene]propanedinitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601209831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26088-83-5 | |
Record name | 2-[[4-(1-Methylethyl)phenyl]methylene]propanedinitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26088-83-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[[4-(1-Methylethyl)phenyl]methylene]propanedinitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601209831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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